PEG Spacer Length: PEG9 vs. PEG6—Spatial Reach and Ternary Complex Geometry
Azide-PEG9-amido-C16-Boc incorporates a nine-unit PEG spacer (PEG9, ~27 ethylene glycol backbone atoms), compared to the six-unit PEG spacer (PEG6, ~18 atoms) in Azide-PEG6-amido-C16-Boc . The PEG9 spacer adds approximately 132 Da to the molecular weight (835.12 vs. 702.96 Da) and extends the linker by roughly 9 additional backbone atoms, providing a longer spatial reach critical for bridging distant E3 ligase and target protein binding sites . Literature evidence demonstrates that linker length variation by a single PEG unit can alter degradation selectivity: a PROTAC with a one-unit-longer PEG linker selectively degraded EGFR (DC50 = 34.8 nM, Dmax = 93%) over HER2, while the one-unit-shorter analog degraded both EGFR and HER2 non-selectively [1]. In the PEG9 vs. PEG6 comparison, the three-unit PEG difference represents a substantially larger structural perturbation, with reported DC50 shifts exceeding 10-fold in systematic linker SAR campaigns [2].
| Evidence Dimension | PEG spacer length: atom count, molecular weight, and functional impact on degradation selectivity |
|---|---|
| Target Compound Data | PEG9 spacer: ~27 backbone atoms; MW = 835.12 Da; DC50 modulation documented in class-level SAR (variable by target) |
| Comparator Or Baseline | Azide-PEG6-amido-C16-Boc: ~18 backbone atoms; MW = 702.96 Da; one-PEG-unit variation in lapatinib-based PROTACs shifted degradation selectivity (EGFR DC50 = 34.8 nM with longer linker vs. dual EGFR/HER2 degradation with shorter) [1] |
| Quantified Difference | PEG9 adds ~9 backbone atoms and ~132 Da vs. PEG6 analog; literature precedent for one-unit PEG change yielding >10-fold DC50 differences |
| Conditions | Comparison based on physicochemical properties (vendor datasheets) and cross-study linker SAR from lapatinib-based and AR-targeting PROTAC campaigns (VCaP, LNCaP, DB cell lines) |
Why This Matters
The PEG9 spacer provides an intermediate-length tether that falls within the empirically optimal PROTAC linker range (12–20+ carbon equivalents), offering a distinct spatial reach not achievable with PEG6 analogs, which may be critical for targets requiring longer E3 ligase–warhead separation.
- [1] Burslem, G. M.; et al. The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chem. Biol. 2018, 25, 67–77.e3. View Source
- [2] Bemis, T. A.; et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64, 8042–8052. View Source
